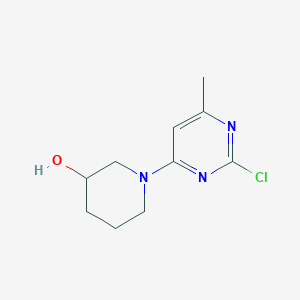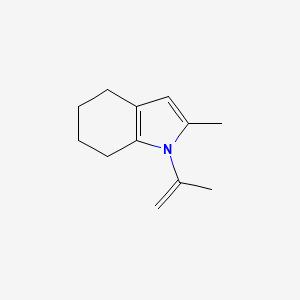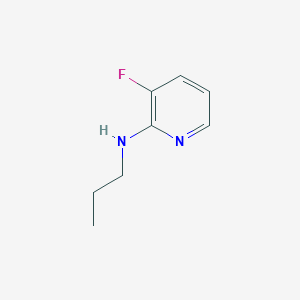
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol is a chemical compound that belongs to the class of piperidin-4-ol derivatives It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as a piperidine ring with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-6-methylpyrimidine and a suitable amine.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperidine derivative under basic conditions.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological Studies: It is employed in studies investigating the biological activity of pyrimidine and piperidine derivatives, including their interactions with biological targets.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Similar structure but lacks the methyl group on the pyrimidine ring.
1-(2-Methylpyrimidin-4-yl)piperidin-3-ol: Similar structure but lacks the chlorine atom on the pyrimidine ring.
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidine: Similar structure but lacks the hydroxyl group on the piperidine ring.
Uniqueness
1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol is unique due to the presence of both the chlorine and methyl substituents on the pyrimidine ring, as well as the hydroxyl group on the piperidine ring. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H14ClN3O |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-9(13-10(11)12-7)14-4-2-3-8(15)6-14/h5,8,15H,2-4,6H2,1H3 |
InChIキー |
PNXCWZVCOVOZDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)Cl)N2CCCC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Bromo-3-methyl-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B13972752.png)


![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13972770.png)

![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile](/img/structure/B13972790.png)
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B13972791.png)


![1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine](/img/structure/B13972805.png)

